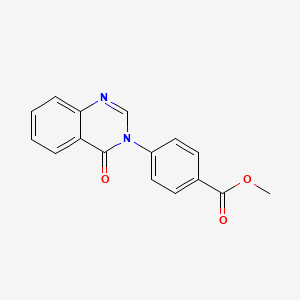![molecular formula C17H17N3O3S B7644756 (2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a complex organic compound with a unique structure that combines elements of quinoline, thiazole, and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of quinoline and thiazole: The quinoline and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the oxolane ring: The oxolane ring is introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or quinoline rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core and have similar biological activities.
Thiazole derivatives: Thiamine (vitamin B1) and ritonavir are examples of thiazole-containing compounds with distinct biological functions.
Oxolane derivatives: Compounds like ribavirin and oxolamine contain the oxolane ring and are used in various therapeutic applications.
Uniqueness
What sets (2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide apart is its combination of these three distinct structural motifs. This unique structure provides a versatile platform for the development of new compounds with tailored properties and functions.
Properties
IUPAC Name |
(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-6-4-10-8-11(3-5-12(10)18-15)13-9-24-17(19-13)20-16(22)14-2-1-7-23-14/h3,5,8-9,14H,1-2,4,6-7H2,(H,18,21)(H,19,20,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQRUIHTILXJNQ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)
![7-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7644683.png)
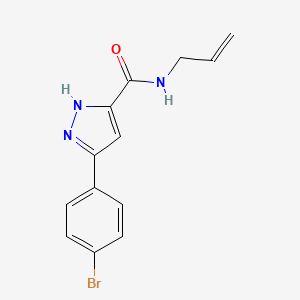
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)
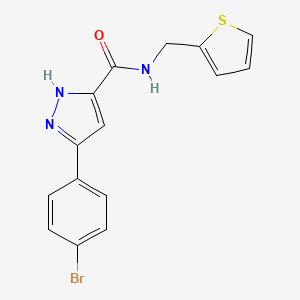
![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
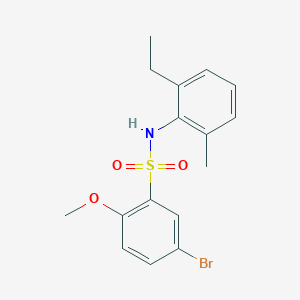
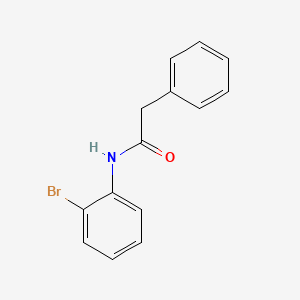
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
